Fluorine azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

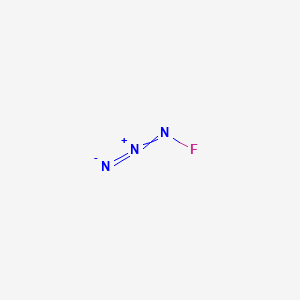

Fluorine azide, also known as this compound, is a useful research compound. Its molecular formula is FN3 and its molecular weight is 61.019 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Click Chemistry

Fluorine azides are increasingly utilized in click chemistry, which is pivotal for creating diverse molecular architectures. The introduction of fluorinated groups via click reactions has been shown to enhance the biological activity and solubility of compounds. For instance, researchers have developed new reagents for a fluorinated version of CuAAC, allowing for the synthesis of N-perfluoroalkyl triazoles, which are important building blocks in drug discovery .

Table 1: Key Reactions Involving Fluorine Azides

| Reaction Type | Description | Applications |

|---|---|---|

| CuAAC | Copper-catalyzed azide-alkyne cycloaddition | Synthesis of triazoles and drug candidates |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Utilizes cyclooctynes and azides for bioconjugation | Bioorthogonal labeling in living systems |

| Radiolabeling | Incorporation of fluorine-18 labeled azides | Imaging techniques like PET |

Radiolabeling Techniques

Fluorine azides have been explored as radiolabeling agents, particularly with fluorine-18 isotopes. These radiolabeled compounds are useful in positron emission tomography (PET) imaging. Studies have demonstrated that [^18F]fluoroethyl azide can effectively label small molecules and peptides, providing insights into pharmacokinetics and biodistribution .

Medicinal Chemistry Applications

Fluorinated azides play a crucial role in medicinal chemistry by serving as intermediates in synthesizing biologically active compounds. The introduction of fluorinated groups often leads to improved metabolic stability and bioavailability.

Drug Discovery

The use of fluorinated azides has been linked to advancements in drug discovery processes. For example, the synthesis of neurokinin-1 antagonists involved using 3,5-bis(trifluoromethyl)benzyl azide as a key starting material . This highlights how fluorinated azides can facilitate the development of novel therapeutic agents.

Anticonvulsant Agents

Research indicates that alpha-fluorination can enhance the anticonvulsant profile of certain hydroxamic acids derived from valproic acid. This demonstrates the potential for fluorinated azides to contribute to developing safer and more effective medications .

Industrial Applications

Fluorine azides are not only limited to academic research but also show promise for industrial applications. Recent advancements have led to efficient methods for synthesizing organonitrogen compounds using protected azido groups, expanding their utility in synthetic organic chemistry and materials science .

Synthesis Methodologies

A notable case study involves researchers from Japan who developed a method for preparing organomagnesium intermediates with protected azido groups through Grignard reactions. This innovative approach facilitates the synthesis of various organonitrogens, showcasing the versatility of fluorinated azides in industrial applications .

PET Imaging Studies

Another significant study focused on the development and evaluation of [^18F]fluoroalkyl azides as imaging agents for PET scans. Despite challenges related to stability and cell permeability, modifications to these probes have shown potential for improving their applicability in vivo .

Análisis De Reacciones Químicas

Decomposition Pathways

FN3 decomposes under varying conditions:

Notes :

-

Explosive sensitivity necessitates handling in sub-gram quantities and inert atmospheres .

-

N2F2 exists as cis and trans isomers, with the cis form being more stable .

Adduct Formation with Lewis Acids

FN3 forms stable adducts under cryogenic conditions:

| Lewis Acid | Conditions | Adduct Structure | Applications | References |

|---|---|---|---|---|

| BF3 | -196°C, inert atmosphere | FN3⋅BF3 | Stabilizes FN3 for spectroscopy | |

| AsF5 | -196°C, SO2 solvent | FN3⋅AsF5 | Used in fluorination studies |

Notes :

Acid-Base Reactions

FN3 reacts with superacids to form novel cations:

| Reactants | Conditions | Products | Mechanism | References |

|---|---|---|---|---|

| FN3+HF/SbF5 | -64°C, CF3CFHCF3 solvent | [NH2F2]+[SbF6]− | Protonation followed by fluoride abstraction: FN3+2textHF→[NH2F2]++F− |

Notes :

Propiedades

Número CAS |

14986-60-8 |

|---|---|

Fórmula molecular |

FN3 |

Peso molecular |

61.019 g/mol |

InChI |

InChI=1S/FN3/c1-3-4-2 |

Clave InChI |

AJXWEJAGUZJGRI-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NF |

SMILES canónico |

[N-]=[N+]=NF |

Sinónimos |

fluorine azide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.